Potassium Peroxymonosulfate Sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potassium peroxymonosulfate sulfate (also known as potassium persulfate) is an inorganic compound that is used for a variety of purposes, ranging from industrial to laboratory applications. It is a white, crystalline solid with a molecular weight of 222.2 g/mol. It is an oxidizing agent that is used in a variety of chemical reactions and can be used as a catalyst for polymerization and oxidation reactions. This compound has a wide range of applications, from chemical synthesis to environmental remediation.

科学的研究の応用

Decontamination Technologies : Peroxymonosulfate, including Potassium Peroxymonosulfate Sulfate, can be activated by energy or a catalyzer to form sulfate radicals for the rapid and effective degradation of contaminants in homogenous systems. This technology is particularly notable for its application in sulfate radical-based heterogeneous catalysis oxidation, which has been a major research focus since 2005 due to the stability, cost-effectiveness, and easy recovery of solid catalysts (Zhang et al., 2015).

Water Treatment and Disinfection : Studies have shown that activated Potassium Peroxymonosulfate can be a viable treatment reagent in recreational water applications, effectively treating organic molecules like creatinine and disinfecting contaminants such as E. coli (Anipsitakis et al., 2008).

Medical Applications : There's evidence of its use in medical scenarios, such as its effectiveness against epidemic keratoconjunctivitis-related types of Human adenovirus D, suggesting its potential as a disinfectant in ophthalmological clinics and hospitals (Hashizume et al., 2019).

Advanced Oxidation Processes (AOPs) : Potassium Peroxymonosulfate is used in AOPs for treating wastewaters, where it can be activated to generate sulfate or hydroxyl radicals for the degradation of pollutants (Wang & Wang, 2018).

Industrial Applications : It's used in the treatment of post-oxidative effluents from petroleum bitumen production. Studies have shown that processes involving Persulfate and Potassium Peroxymonosulfate under alkaline pH conditions can effectively reduce volatile organic compounds (VOCs) and other pollutants (Fernandes et al., 2018).

Chemical Research : Research has also explored its use in chemical mechanical planarization processes, particularly in the planarization of Ruthenium, where Potassium Peroxymonosulfate acts as an oxidizing agent (Victoria et al., 2012).

作用機序

Target of Action

Potassium Peroxymonosulfate Sulfate, also known as Oxone, is a broad-spectrum oxidizing agent . It primarily targets organic compounds, including aldehydes, internal alkenes, sulfides, tertiary amines, and phosphines . It is also used to oxidize hydrogen sulfide (H2S) and other reduced sulfur compounds, such as mercaptans, sulfides, disulfides, and sulfites in waste water treatment .

Mode of Action

The compound acts on its targets through oxidation . The standard electrode potential for potassium peroxymonosulfate is +1.81 V with a half reaction generating the hydrogen sulfate (pH = 0):

HSO5−+2H++2e−→HSO4−+H2OHSO^-_5 + 2H^+ + 2e^- → HSO^-_4 + H_2OHSO5−+2H++2e−→HSO4−+H2O

. This oxidation process results in the transformation of the target compounds. For instance, aldehydes are oxidized to carboxylic acids, internal alkenes may be cleaved to two carboxylic acids, while terminal alkenes may be epoxidized. Sulfides give sulfones, tertiary amines give amine oxides, and phosphines give phosphine oxides .Biochemical Pathways

The biochemical pathways affected by this compound are primarily oxidation reactions. The compound introduces oxygen into various organic compounds, altering their structure and function . For example, in organic synthesis, it can oxidize aldehydes to carboxylic acids or esters . It can also cleave internal alkenes to form two carboxylic acids .

Pharmacokinetics

It’s important to note that the compound is soluble in water and decomposes in solution .

Result of Action

The result of this compound’s action is the oxidation of target compounds, leading to their transformation . This can result in the degradation of pollutants, the bleaching of substances, or the alteration of organic compounds in chemical reactions . For example, it can oxidize organic contaminants in swimming pools , and it’s used in the degradation of antibiotics such as sulfamethoxazole .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of transition metals can catalyze the decay of the compound in solution . Additionally, the compound’s stability reaches a minimum at pH 9, where the mono anion (HSO5-) has the same concentration as the dianion (SO52-) . Furthermore, the compound’s oxidizing power can be affected by temperature, as decomposition to SO2 and SO3 takes place under the influence of heat (starting at 300°C) .

生化学分析

Biochemical Properties

Potassium Peroxymonosulfate Sulfate acts on bacterial and viral protein capsids by oxidation, thereby releasing and inactivating the nucleic acids of viruses . It can oxidize aldehydes to carboxylic acids, and in the presence of alcoholic solvents, the esters may be obtained . It can also cleave internal alkenes to two carboxylic acids, while terminal alkenes may be epoxidized .

Cellular Effects

The bactericidal and virucidal efficacies of this compound are dependent on the concentration, contact time, and organic material conditions . It can oxidize hydrogen sulfide (H2S) and other reduced sulfur compounds, such as mercaptans, sulfides, disulfides, and sulfites in waste water treatment .

Molecular Mechanism

This compound exerts its effects at the molecular level through its strong oxidation potential . It can oxidize a wide range of organic compounds and function as the epoxy oxidizer of the twin bonds of organic chemicals .

Temporal Effects in Laboratory Settings

This compound is a stable compound that loses less than 1% of its oxidizing power per month . It is also known to increase the efficiency of chlorine purification products .

Metabolic Pathways

It is known to be involved in the oxidation of various organic compounds .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Potassium Peroxymonosulfate Sulfate involves the reaction between Potassium Hydrogen Sulfate and Hydrogen Peroxide in the presence of a catalyst.", "Starting Materials": [ "Potassium Hydrogen Sulfate", "Hydrogen Peroxide", "Catalyst" ], "Reaction": [ "Mix Potassium Hydrogen Sulfate and Hydrogen Peroxide in a reaction vessel", "Add the catalyst to the reaction mixture", "Stir the reaction mixture at a temperature of 50-60°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the resulting Potassium Peroxymonosulfate Sulfate product", "Wash the product with water to remove any impurities", "Dry the product under vacuum to obtain the final Potassium Peroxymonosulfate Sulfate compound" ] } | |

| 37222-66-5 | |

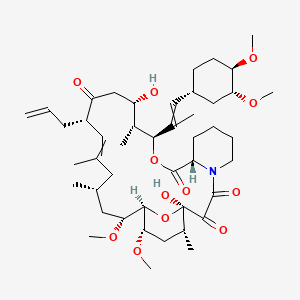

分子式 |

H2KO13S3-4 |

分子量 |

345.3 g/mol |

IUPAC名 |

pentapotassium;hydrogen sulfate;oxido hydrogen sulfate;sulfate |

InChI |

InChI=1S/K.H2O5S.2H2O4S/c;1-5-6(2,3)4;2*1-5(2,3)4/h;1H,(H,2,3,4);2*(H2,1,2,3,4)/p-4 |

InChIキー |

QNGMGUKVALHVLE-UHFFFAOYSA-J |

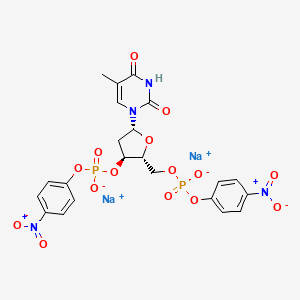

SMILES |

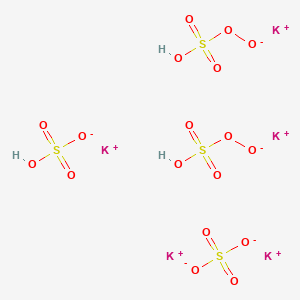

OS(=O)(=O)[O-].OS(=O)(=O)O[O-].OS(=O)(=O)O[O-].[O-]S(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] |

正規SMILES |

OOS(=O)(=O)[O-].OS(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[K] |

同義語 |

Potassium Peroxymonosulfate Sulfate (K5(HSO5)2(HSO4)(SO4)); Potassium Peroxymonosulfate Sulfate (K5[HSO3(O2)]2(HSO4)(SO4)); Basolan 2448; Caro Salt; Caroat; Caroate; Caro’s Salt; Caro’s Triple Salt; Curox; L-Gel; Oxone; PS 16; PS 16 (salt); Potassium |

製品の起源 |

United States |

Q1: What is the role of Potassium Peroxymonosulfate Sulfate in environmental remediation, specifically regarding waste coal cinder?

A1: Recent research has explored the use of waste coal cinder, a byproduct of coal combustion, as a catalyst in conjunction with this compound for the degradation of pollutants like sulfadiazine []. This compound acts as a powerful oxidizing agent, generating reactive oxygen species like sulfate radicals (SO4-•) and hydroxyl radicals (•OH) when activated. These radicals effectively break down organic pollutants in wastewater. The waste coal cinder, rich in metal oxides, enhances the catalytic activity of this compound, further promoting pollutant degradation. This approach demonstrates the potential of using waste materials for environmental remediation in a cost-effective and sustainable manner.

A2: Double tribromo 1,3-bipyridine onium salt dimethylmethane, synthesized using this compound [], acts as an efficient brominating reagent due to the presence of three bromine atoms attached to the bipyridine ring. This structure makes the bromine atoms more electrophilic, increasing their reactivity towards electron-rich substrates in bromination reactions. Moreover, the ionic nature of the compound, with a positively charged onium center, enhances its solubility in polar solvents, facilitating its use in various organic synthesis reactions. This research highlights the versatility of this compound in synthesizing valuable reagents for chemical transformations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5H-Dibenz[b,d]azepine-6,7-dione, 5-methyl-, 7-oxime](/img/structure/B1141262.png)

![4-[[(1R)-3-(4-Morpholinyl)-3-oxo-1-[(phenylthio)methyl]propyl]amino]-3-trifluoromethylsulfonyl-benze](/img/no-structure.png)